1-(2,6-dichlorocyclohexa-1,5-dien-1-yl)-3H-indol-2-one
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Overview
Description
1-(2,6-dichlorocyclohexa-1,5-dien-1-yl)-3H-indol-2-one is a chemical compound with a unique structure that combines a dichlorocyclohexadiene ring with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichlorocyclohexa-1,5-dien-1-yl)-3H-indol-2-one typically involves the reaction of 2,6-dichlorocyclohexa-1,5-diene with an indole derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Detailed synthetic routes and reaction conditions can vary, but common methods include:
Catalytic Hydrogenation: Using a palladium or platinum catalyst to facilitate the addition of hydrogen to the cyclohexadiene ring.
Electrophilic Substitution: Introducing electrophiles to the indole ring to form the desired compound.
Cyclization Reactions: Forming the indole moiety through cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dichlorocyclohexa-1,5-dien-1-yl)-3H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyclohexadiene ring or the indole moiety.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups to the compound.
Scientific Research Applications
1-(2,6-dichlorocyclohexa-1,5-dien-1-yl)-3H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorocyclohexa-1,5-dien-1-yl)-3H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,6-dichlorocyclohexa-1,5-diene: Shares the dichlorocyclohexadiene ring but lacks the indole moiety.
3H-indol-2-one: Contains the indole moiety but lacks the dichlorocyclohexadiene ring.
Uniqueness
1-(2,6-dichlorocyclohexa-1,5-dien-1-yl)-3H-indol-2-one is unique due to its combined structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H11Cl2NO |
---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
1-(2,6-dichlorocyclohexa-1,5-dien-1-yl)-3H-indol-2-one |
InChI |
InChI=1S/C14H11Cl2NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(17)18/h1-2,4-5,7H,3,6,8H2 |
InChI Key |
KLMDMBONBRIGJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C(=C1)Cl)N2C(=O)CC3=CC=CC=C32)Cl |
Origin of Product |
United States |
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